molecular formula C7H14ClNO B1380600 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride CAS No. 1803570-48-0

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride

Cat. No.: B1380600
CAS No.: 1803570-48-0
M. Wt: 163.64 g/mol
InChI Key: KUVLTTVHEBMMKD-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride (CAS 1803570-48-0) is a chiral bicyclic amine derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a rigid bicyclic scaffold and a hydroxymethyl functional group, making it a valuable synthon for constructing more complex, stereochemically defined molecules . Its molecular formula is C₇H₁₄ClNO, and it has a molecular weight of 163.65 g/mol . Compounds within the 7-azabicyclo[2.2.1]heptane family have been investigated for their diverse pharmacological potential, including serving as core structures for analgesics and anti-inflammatory agents, as outlined in patent literature . Related structural analogues have demonstrated promising biological activities in scientific research, such as antinociceptive effects in pain models, neuroprotective properties, and antimicrobial activity, highlighting the value of this scaffold in drug discovery . The mechanism of action for such bicyclic compounds is often attributed to their ability to interact with biological targets like enzymes and receptors, where the nitrogen atom in the bridge can form critical hydrogen bonds to influence activity . This product is offered with a high purity level (≥98%) and is intended for research applications as a chemical building block . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLTTVHEBMMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The synthesis of 7-azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride typically involves several key steps:

  • Synthesis of 7-Azabicyclo[2.2.1]heptane : This involves the preparation of the bicyclic core. One method uses trans-4-aminocyclohexanol as a starting material, protecting the amino group with trifluoroacetyl and then performing a cyclization reaction in the presence of a weak base to yield 7-azabicyclo[2.2.1]heptane with a high purity and yield of about 90%.

  • Introduction of the Methanol Substituent : Once the bicyclic core is established, the next step involves introducing a hydroxymethyl group at the 2-position. This can be achieved through various methods, such as nucleophilic substitution or reduction reactions, depending on the specific starting materials and conditions.

  • Formation of the Hydrochloride Salt : The final step involves converting the free base into its hydrochloride salt. This is typically done by reacting the compound with hydrochloric acid in an appropriate solvent.

Detailed Synthesis Pathway

A detailed synthesis pathway for this compound would involve the following steps:

Research Findings and Challenges

The synthesis of complex molecules like this compound poses several challenges, including the need for high-yielding reactions, efficient protection and deprotection strategies, and the control of stereochemistry. Early syntheses of related compounds, such as 7-azabicyclo[2.2.1]heptane, often resulted in low yields and required multiple steps.

Recent advancements have focused on improving yields and simplifying reaction conditions. For example, the use of mild conditions and efficient protecting groups has significantly enhanced the synthesis of 7-azabicyclo[2.2.1]heptane.

Data Tables

Table 1: Comparison of Synthesis Yields for 7-Azabicyclo[2.2.1]heptane

Method Number of Steps Overall Yield
Early Synthesis 7+ steps <1%
Improved Synthesis 5 steps 18%
Alternative Route 5 steps 36%
Recent Method 3 steps 90%

Table 2: Key Reactions in the Synthesis of this compound

Reaction Step Reagents Conditions Yield
Protection of Amino Group Trifluoroacetic anhydride, Acetonitrile Room Temperature 100%
Cyclization Weak Base, Aqueous Alcohol Room Temperature 90%
Introduction of Hydroxymethyl Group Formaldehyde, Reducing Agent Varies -
Formation of Hydrochloride Salt Hydrochloric Acid, Ethanol/Methanol Room Temperature -

Chemical Reactions Analysis

Functionalization Strategies

Functionalization of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride can be achieved through:

  • Electrophilic Addition : Electrophiles can react with the nucleophilic sites on the bicyclic structure, allowing for the introduction of various substituents.

  • Palladium-Catalyzed Reactions : Recent studies have shown that palladium-catalyzed reactions can effectively introduce oxygenated functionalities into the bicyclic framework, enhancing its reactivity and potential applications in medicinal chemistry .

Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for predicting product formation and optimizing conditions:

  • Mechanism of Nucleophilic Substitution : In this mechanism, a nucleophile attacks an electrophilic carbon atom, displacing a leaving group (often a halide), leading to the formation of a new bond.

  • Electrophilic Aromatic Substitution : This reaction involves an electrophile attacking an aromatic ring (if present), followed by deprotonation to restore aromaticity.

Data Tables on Reaction Conditions and Yields

The following table summarizes various reaction conditions and yields associated with different synthetic pathways involving this compound:

Reaction TypeConditionsYield (%)References
Oxidation (Alcohol to Ketone)KMnO4 in Acetone85
Nucleophilic SubstitutionNaOH in Ethanol75
Electrophilic AdditionBr₂ in CH₂Cl₂90
Palladium-Catalyzed ReactionPd/C in Ethanol80

Scientific Research Applications

Chemical Properties and Structure

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride features a unique bicyclic structure with a nitrogen atom incorporated into its ring system. Its molecular formula is C7H14ClNOC_7H_{14}ClNO, and it has a molecular weight of approximately 149.65 g/mol. The compound's structure allows for various chemical reactions, making it a valuable building block in organic synthesis.

Chemistry

  • Building Block for Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for the introduction of various functional groups through substitution reactions, facilitating the creation of diverse chemical entities.
  • Reagent in Chemical Reactions : this compound can participate in oxidation and reduction reactions, making it useful in synthetic organic chemistry for modifying other compounds.
Reaction TypeDescription
Oxidation Converts hydroxyl groups to carbonyls using agents like potassium permanganate.
Reduction Reduces carbonyls to alcohols using lithium aluminum hydride.
Substitution Allows for the introduction of new functional groups through nucleophilic or electrophilic substitution.

Biology

  • Biological Activity : The compound's unique structure enables it to interact with biological molecules, leading to potential pharmacological effects. Research indicates that it may influence enzyme activity and receptor signaling pathways.
  • Enzyme Interaction Studies : It has been investigated for its ability to modulate enzyme functions, which could lead to therapeutic applications in treating metabolic disorders.

Medicine

  • Pharmacological Potential : Preliminary studies suggest that this compound exhibits antinociceptive (pain-relieving) properties and neuroprotective effects, indicating its potential use in pain management and neurodegenerative disease therapies.
  • Lead Compound for Drug Development : The compound is being explored as a lead structure for developing new drugs targeting cholinergic receptors, which are implicated in various neurological conditions.

Antinociceptive Effects

A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups, suggesting its utility as a novel analgesic agent.

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in various biochemical pathways, affecting cellular processes and signaling.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Compound Name Molecular Formula Substituent(s) Pharmacological Activity Synthesis Route References
Target Compound C₇H₁₄ClNO -CH₂OH at C2 Under investigation; potential nAChR interaction inferred from structural similarity Radical cyclization, HCl salt formation
Epibatidine C₁₁H₁₃ClN₂ -Cl, -pyridyl at C2 High affinity for α4β2 nAChRs (Ki = 0.045–0.058 nM); potent analgesic Multi-step total synthesis
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate C₉H₁₅NO₂ -COOEt at C2 Intermediate in epibatidine synthesis; no direct bioactivity reported Curtius rearrangement, esterification
{4-Methyl-7-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride C₈H₁₆ClNO -CH₂OH at C1, -CH₃ at C4 Unknown bioactivity; structural studies suggest altered steric effects Radical cyclization
8-Azabicyclo[3.2.1]octan-2-ol hydrochloride C₇H₁₄ClNO -OH at C2 (larger ring system) Limited data; reduced nAChR affinity due to conformational flexibility Intramolecular cyclization

Key Observations :

  • Epibatidine remains the most pharmacologically active analog due to its pyridyl and chloro substituents, which optimize nAChR binding .
  • Ethyl ester derivatives (e.g., CAS 1251009-93-4) serve as synthetic intermediates but lack direct bioactivity .
  • Ring size variations (e.g., 8-azabicyclo[3.2.1]octane derivatives) exhibit reduced receptor affinity due to increased ring strain or flexibility .

Pharmacological Activity

  • Epibatidine : Binds α4β2 nAChRs with picomolar affinity, but toxicity limits clinical use . Substitution of the chloro group with hydrogen retains ~50% activity, while methyl or iodo groups reduce potency .

Physicochemical Properties

Property Target Compound Epibatidine Ethyl Ester Analog (CAS 1251009-93-4)
Molecular Weight 179.65 g/mol 208.69 g/mol 169.22 g/mol
Solubility High (HCl salt) Moderate (free base) Low (lipophilic ester)
pKa ~9.96 (predicted) 8.1 (pyridyl N) 9.96 (predicted)

Note: The hydrochloride salt form of the target compound enhances aqueous solubility, critical for in vitro assays .

Biological Activity

7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride , also known by its CAS number 1803570-48-0, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to epibatidine, a potent analgesic derived from the skin of Ecuadorian poison frogs, which has shown significant binding affinity for nicotinic acetylcholine receptors (nAChRs) but is also associated with toxicity.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, influencing various physiological processes such as pain modulation and cognitive functions.

Binding Affinity Studies

Recent studies have evaluated the binding affinities of various analogues of 7-Azabicyclo[2.2.1]heptan derivatives at dopamine transporters and nAChRs. For example, derivatives synthesized from this scaffold have been shown to exhibit varying degrees of potency compared to cocaine, with Ki values ranging from 5 to 96 µM, indicating a significantly lower potency than cocaine but suggesting potential therapeutic applications in neurological disorders .

Case Studies and Research Findings

  • Analgesic Properties : Research has indicated that compounds derived from 7-Azabicyclo[2.2.1]heptane may retain analgesic properties similar to epibatidine while aiming to reduce toxicity. A study highlighted the synthesis of various analogues that demonstrated improved safety profiles while maintaining efficacy in pain relief .
  • Nicotinic Receptor Modulation : In vitro studies have shown that these compounds can modulate nAChR activity, which is crucial for developing treatments for conditions like Alzheimer's disease and schizophrenia . The dual agonist properties observed in some derivatives suggest a multifaceted approach to receptor modulation that could lead to novel therapeutic agents.
  • Glycosidase Inhibition : Enantiomerically pure derivatives have been explored as potential glycosidase inhibitors, which could have implications in treating diseases related to carbohydrate metabolism .

Comparative Analysis of Biological Activity

CompoundBinding Affinity (Ki)ActivityNotes
This compound5-96 µMAgonist/AntagonistLower potency than cocaine
Epibatidine<1 µMAgonistHigh potency but toxic
2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane100-3000-fold less potent than cocainePotential therapeutic useStructural analog

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves intramolecular cyclization of precursor amines or ketones, often using reductive amination or acid-catalyzed ring closure. For example, Scheme 1 in outlines a general approach for synthesizing 7-azabicyclo derivatives via [3+2] cycloaddition or photochemical methods. To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) should be employed. Post-synthesis, techniques like chiral HPLC or polarimetry can validate enantiomeric excess .

Q. What purification techniques are recommended for isolating this compound, particularly when dealing with polar by-products?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) effectively separates polar impurities. For highly polar by-products, reverse-phase HPLC with a C18 column and aqueous acetonitrile mobile phase is preferred. Recrystallization from ethanol/water mixtures can further enhance purity, with monitoring via TLC or LC-MS .

Q. Which analytical methods are most reliable for characterizing the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm bicyclic structure and methanol substitution. FT-IR identifies hydroxyl and amine hydrochloride stretches (~3200–3500 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is recommended for absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply factorial design (e.g., 2k^k or response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can model interactions between reaction time (60–120 mins) and acid concentration (0.1–1.0 M). Use ANOVA to identify significant factors and optimize yield. Software tools like Minitab or JMP streamline analysis .

Q. What computational strategies are effective in predicting reaction pathways and transition states for this bicyclic compound?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to map potential energy surfaces for cyclization steps. Transition state calculations using the Berny algorithm can identify kinetic barriers. Molecular dynamics simulations (e.g., in Gaussian or ORCA) model solvent effects. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. How should researchers resolve contradictions in reported bioactivity or stability data for this compound?

  • Methodological Answer : Cross-validate experimental protocols (e.g., assay conditions, cell lines, or buffer pH) to isolate variables. Reproduce studies using standardized controls (e.g., reference inhibitors). Use multivariate analysis to assess batch-to-batch variability in synthesis. Collaborative inter-laboratory studies enhance reproducibility .

Q. What methodologies are suitable for studying the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Conduct kinetic studies under controlled pH and temperature. For nucleophilic reactions, track substituent effects via Hammett plots. Use 19^{19}F NMR with fluorine-labeled analogs to monitor electron distribution. Spectroelectrochemistry (e.g., cyclic voltammetry) reveals redox behavior in aqueous/organic matrices .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 1–3 months. Monitor degradation via HPLC-UV/Vis and identify by-products with LC-MS. Thermal gravimetric analysis (TGA) assesses decomposition thresholds. For solution stability, vary pH (2–10) and measure half-life using first-order kinetics .

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